1-Iodo-3-methoxy-5-(trifluoromethyl)benzene
Overview
Description
1-Iodo-3-methoxy-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6F3IO . It has a molecular weight of 302.03 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom (I), a methoxy group (OCH3), and a trifluoromethyl group (CF3) attached to a benzene ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available in the current resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.03 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Scientific Research Applications
Chemical Synthesis and Modification
1-Iodo-3-methoxy-5-(trifluoromethyl)benzene has been a subject of interest in various chemical syntheses and modifications. For instance, Schlosser et al. (1998) described the quantitative hydrogen/metal exchange in 1,2,4-Tris(trifluoromethyl)benzene, leading to the production of 5-iodo-1,2,4-tris(trifluoromethyl)benzene, which is closely related to this compound. This compound serves as a precursor for creating 5-substituted derivatives through reactions with different electrophiles (Schlosser, Porwisiak, & Mongin, 1998).
Catalysis and Chemical Reactions
In the field of catalysis, compounds like this compound are significant. Mejía and Togni (2012) explored the use of methyltrioxorhenium as a catalyst for trifluoromethylation of various aromatic compounds, demonstrating the potential of iodo-trifluoromethyl benzene derivatives in catalytic reactions (Mejía & Togni, 2012).
Pharmaceutical and Organic Chemistry
In pharmaceutical chemistry, compounds structurally similar to this compound are used in synthesizing various pharmaceuticals. For example, Crich and Rumthao (2004) discussed the synthesis of carbazomycin B, where iodination of a related compound was a crucial step (Crich & Rumthao, 2004).
Cross-Coupling Reactions
Deschamps et al. (2007) reported on the preparation of 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand, indicating the role of such compounds in Suzuki and Sonogashira cross-coupling reactions. This highlights the versatility of iodo-trifluoromethyl benzene derivatives in cross-coupling chemistry (Deschamps, Goff, Ricard, & Floch, 2007).
Mechanism of Action
Target of Action
It is known that halogenated hydrocarbons like this compound often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that halogenated compounds can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that halogenated compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
It’s known that halogenated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
properties
IUPAC Name |
1-iodo-3-methoxy-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZYUVZKTYSSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868167-60-6 | |
Record name | 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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